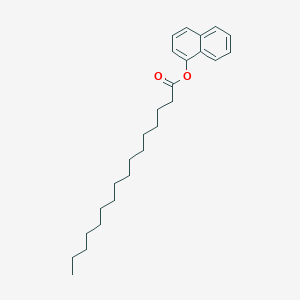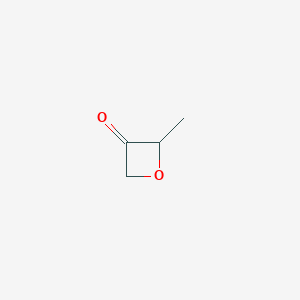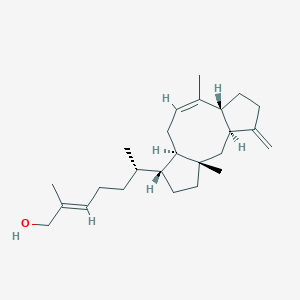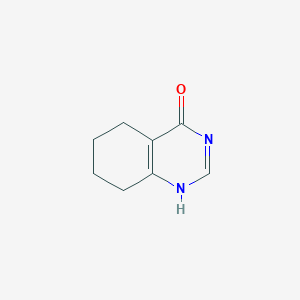
Isobutyltrimethoxysilane
Descripción general
Descripción
Isobutyltrimethoxysilane is an organosilicon compound with the chemical formula (CH₃)₂CHCH₂Si(OCH₃)₃. It is a colorless, clear liquid that is used in various industrial and scientific applications. The compound is known for its ability to modify surfaces and enhance the properties of materials, making it valuable in fields such as materials science, chemistry, and engineering .
Mecanismo De Acción
Isobutyltrimethoxysilane, also known as Isobutyl(trimethoxy)silane, is a chemical compound with the formula (CH3)2CHCH2Si(OCH3)3 . It belongs to the family of organosilicon compounds and plays a crucial role in various industrial applications .
Target of Action
The primary targets of this compound are substrates used in various industries. It is commonly used as a coupling agent in the production of adhesives, sealants, and coatings . The compound’s isobutyl and trimethoxysilane functional groups interact with these substrates to enhance adhesion and durability .
Mode of Action
This compound interacts with its targets through its methoxy (–OCH3) groups. These groups can react with surfaces, forming strong bonds that enhance adhesion . The compound is also highly reactive due to the presence of the silicon-oxygen bond, which allows it to undergo various chemical reactions .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of adhesives, sealants, and coatings. It reacts with the surface of substrates, creating a strong and long-lasting connection . This reaction is crucial in industries where adhesion is critical .
Pharmacokinetics
While the ADME properties of this compound are not explicitly mentioned in the search results, it is known that the compound is a colorless liquid with a density of 0.93 g/mL at 25 °C (lit.) . Its reactivity and ability to form strong bonds suggest that it may have good bioavailability in its applications .
Result of Action
The result of this compound’s action is the formation of durable and high-performance adhesives, sealants, and coatings . It enhances the adhesion of coatings to various substrates, providing a protective and durable layer . This makes it valuable in industries such as automotive, construction, and electronics, where coatings play a crucial role in protecting surfaces from environmental factors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s reactivity may be affected by temperature and humidity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyltrimethoxysilane can be synthesized through the reaction of isobutyl chloride with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the mixture being heated to around 100°C. The process involves the following steps:
- Preparation of the catalyst mixture, which includes nano-copper and silicon powder.
- Addition of isobutyl chloride to the catalyst mixture.
- Refluxing the mixture to facilitate the reaction and produce isobutyl(trimethoxy)silane .
Industrial Production Methods
In industrial settings, the production of isobutyl(trimethoxy)silane involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to create siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Silanols and heat.
Substitution: Various nucleophiles and suitable solvents.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes.
Aplicaciones Científicas De Investigación
Isobutyltrimethoxysilane is used in a wide range of scientific research applications, including:
Materials Science: As a surface modifier to enhance the properties of materials such as glass, metals, and polymers.
Chemistry: As a precursor for the synthesis of xerogels and other advanced materials.
Biology and Medicine: In the preparation of biocompatible coatings and drug delivery systems.
Industry: In the production of adhesives, sealants, and coatings to improve adhesion and durability.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler silane with three methoxy groups and a hydrogen atom attached to silicon.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups instead of methoxy groups.
Isobutyltriethoxysilane: Similar to isobutyl(trimethoxy)silane but with ethoxy groups instead of methoxy groups.
Uniqueness
Isobutyltrimethoxysilane is unique due to its specific combination of isobutyl and trimethoxy groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly effective as a surface modifier and in the synthesis of advanced materials .
Propiedades
IUPAC Name |
trimethoxy(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJRNCYWTVGEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
180537-00-2 | |
| Record name | Silane, trimethoxy(2-methylpropyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180537-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1066366 | |
| Record name | Silane, trimethoxy(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, trimethoxy(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21055 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18395-30-7 | |
| Record name | Isobutyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxy(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethoxy(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(2-methylpropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isobutyl(trimethoxy)silane interact with silica surfaces and what are the downstream effects?
A1: Isobutyl(trimethoxy)silane (iBu) readily reacts with silanol groups (Si-OH) present on the surface of silica. This reaction leads to the covalent attachment of iBu to the silica surface, effectively modifying its properties. The hydrophobic isobutyl groups introduced by iBu alter the silica's surface energy, making it more hydrophobic. [, ] This modification is particularly useful for creating amphiphilic silica particles when combined with hydrophilic modifications, enabling their use as emulsifiers in oil/water systems. [, , ]
Q2: What is the role of Isobutyl(trimethoxy)silane in enhancing the adsorption properties of materials like Bentonite?
A2: While the provided abstract doesn't offer specifics on the mechanism, Isobutyl(trimethoxy)silane is likely used to modify the surface properties of Bentonite. [] This modification, often achieved through silanization reactions, can alter Bentonite's hydrophobicity, surface area, and interaction with target molecules, ultimately influencing its adsorption capacity for substances like Epigallocatechin Gallate.
Q3: Can you describe the structural characteristics of Isobutyl(trimethoxy)silane, including its molecular formula and weight?
A3: Isobutyl(trimethoxy)silane has the molecular formula C₇H₁₈O₃Si and a molecular weight of 178.3 g/mol. While the provided abstracts don't detail specific spectroscopic data, common characterization techniques for silanes like iBu include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Q4: How does the ratio of Isobutyl(trimethoxy)silane to hydrophilic modifiers affect the properties of modified silica sols?
A4: Research indicates that the balance between Isobutyl(trimethoxy)silane (iBu) and hydrophilic modifiers like polyethylene glycol methyl ether (MPEG) is crucial for tuning the properties of silica sols. [] A higher proportion of iBu leads to increased hydrophobicity of the modified silica. [] For applications like emulsion stabilization, a balance favoring iBu is necessary for optimal performance. [] This balance ensures sufficient surface activity and interaction at the oil-water interface to achieve stable emulsions.
Q5: What are the potential applications of Isobutyl(trimethoxy)silane in improving material performance?
A5: Isobutyl(trimethoxy)silane shows promise in enhancing the properties of various materials. For instance, it can be incorporated into anticorrosive coatings for storage tanks, where it improves the coating's static electricity conduction properties. [] This application highlights its ability to modify surface properties and enhance material functionality in specific environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















